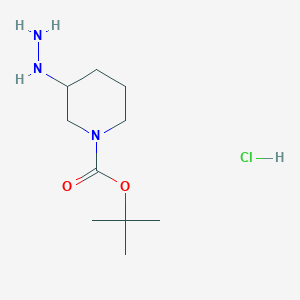![molecular formula C26H35N3O3 B2876260 methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-3-phenylpropanoate CAS No. 1491161-65-9](/img/structure/B2876260.png)
methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-3-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate is a complex organic compound with a unique structure It is characterized by a decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin core, which is a fused bicyclic system, and a phenylalaninate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate typically involves multiple steps:
Formation of the Decahydro-2H-6,13-methanodipyrido[1,2-a3’,2’-e]azocin Core: This step involves the cyclization of appropriate precursors under controlled conditions. The reaction may require catalysts and specific temperature and pressure conditions to ensure the correct formation of the bicyclic system.
Attachment of the Phenylalaninate Moiety: This step involves the coupling of the decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin core with phenylalanine or its derivatives. This reaction typically requires activating agents such as carbodiimides to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate has several scientific research applications:
Medicinal Chemistry: This compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)glycinate
- Methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)alaninate
Uniqueness
Methyl N-(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)phenylalaninate is unique due to its specific structural features and the presence of the phenylalaninate moiety. This uniqueness may confer distinct biological activities and chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
methyl 2-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O3/c1-32-25(30)22(14-18-8-3-2-4-9-18)27-26(31)29-13-7-10-19-15-20-16-21(24(19)29)17-28-12-6-5-11-23(20)28/h2-4,8-9,15,20-24H,5-7,10-14,16-17H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWKVMBYNZAGPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)





![N-(3-acetylphenyl)-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2876187.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-phenylacetamide](/img/structure/B2876190.png)

![N-[2-(Thiophen-2-YL)phenyl]pyrrolidine-2-carboxamide hydrochloride](/img/structure/B2876194.png)

![4-(dimethylsulfamoyl)-N-[2-(6-oxo-4-phenyl-1,6-dihydropyrimidin-1-yl)ethyl]benzamide](/img/structure/B2876197.png)


